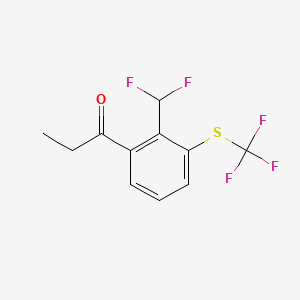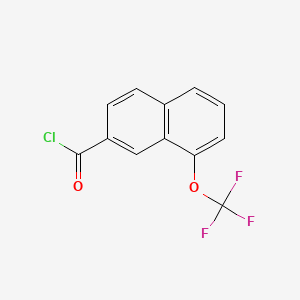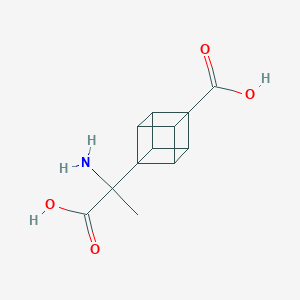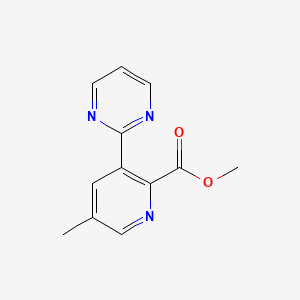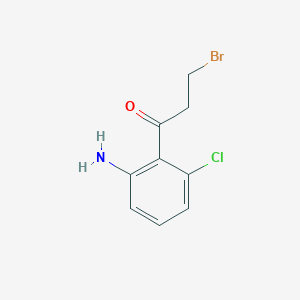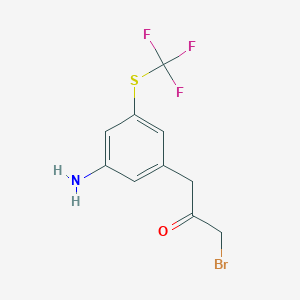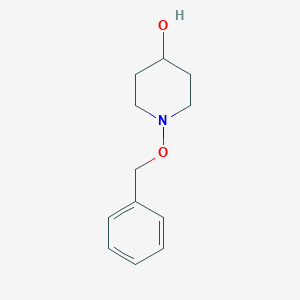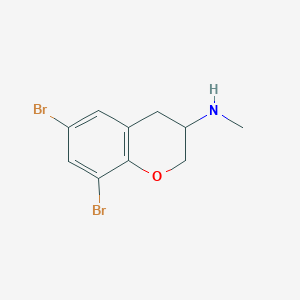
(6,8-Dibromo-chroman-3-YL)-methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6,8-Dibromo-chroman-3-YL)-methylamine is a synthetic organic compound that belongs to the class of chromans. Chromans are known for their diverse biological activities and are often used in medicinal chemistry. The presence of bromine atoms in the structure may impart unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6,8-Dibromo-chroman-3-YL)-methylamine typically involves the bromination of a chroman precursor followed by the introduction of a methylamine group. The reaction conditions may include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The methylamine group can be introduced through nucleophilic substitution reactions using methylamine or its derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and amination reactions. These processes would be optimized for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems may enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(6,8-Dibromo-chroman-3-YL)-methylamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions may lead to the removal of bromine atoms or the reduction of other functional groups.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may produce various substituted chromans.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antioxidant, or anticancer properties.
Medicine: The compound could be explored for its potential therapeutic effects in treating various diseases.
Industry: It may be used in the development of new materials or as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of (6,8-Dibromo-chroman-3-YL)-methylamine would depend on its specific biological or chemical activity. The compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of bromine atoms and the chroman structure may influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-chroman-3-YL-methylamine: A similar compound with one bromine atom.
8-Bromo-chroman-3-YL-methylamine: Another similar compound with one bromine atom.
Chroman-3-YL-methylamine: The parent compound without bromine atoms.
Uniqueness
(6,8-Dibromo-chroman-3-YL)-methylamine is unique due to the presence of two bromine atoms at positions 6 and 8. This structural feature may impart distinct chemical and biological properties compared to its mono-brominated or non-brominated analogs.
Propiedades
Número CAS |
885271-59-0 |
|---|---|
Fórmula molecular |
C10H11Br2NO |
Peso molecular |
321.01 g/mol |
Nombre IUPAC |
6,8-dibromo-N-methyl-3,4-dihydro-2H-chromen-3-amine |
InChI |
InChI=1S/C10H11Br2NO/c1-13-8-3-6-2-7(11)4-9(12)10(6)14-5-8/h2,4,8,13H,3,5H2,1H3 |
Clave InChI |
FMQXSRGWIOPDCX-UHFFFAOYSA-N |
SMILES canónico |
CNC1CC2=C(C(=CC(=C2)Br)Br)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(4-Methylphenyl)methylideneamino]urea](/img/structure/B14058653.png)
